In Vitro Sensitivity vs. Mandipropamid
Fluopicolide exhibits intermediate in vitro potency against Phytophthora agathidicida mycelial growth compared to newer compounds, with an EC50 of 0.372 µg/mL [1]. This is approximately 19-fold less potent than mandipropamid (EC50 0.0196 µg/mL) and significantly less potent than oxathiapiprolin [1], indicating that while active, its in vitro intrinsic activity is not the primary driver of its field performance.
| Evidence Dimension | In vitro mycelial growth inhibition (EC50) |
|---|---|
| Target Compound Data | 0.372 µg/mL |
| Comparator Or Baseline | Mandipropamid (EC50 0.0196 µg/mL); Ethaboxam (EC50 0.0916 µg/mL) |
| Quantified Difference | Fluopicolide is 19-fold less potent than mandipropamid (0.372/0.0196 = 19.0) and 4.1-fold less potent than ethaboxam (0.372/0.0916 = 4.1) |
| Conditions | In vitro assay against Phytophthora agathidicida |
Why This Matters
For procurement, this data clarifies that fluopicolide's value proposition is not based on superior intrinsic potency but on its unique mode of action and resistance management benefits.
- [1] Hunter, S., et al. (2021). Sensitivity of the soil-borne pathogen Phytophthora agathidicida, the causal agent of kauri dieback, to the anti-oomycete fungicides ethaboxam, fluopicolide, mandipropamid, and oxathiapiprolin. New Zealand Plant Protection, 74(1), 12-20. View Source
